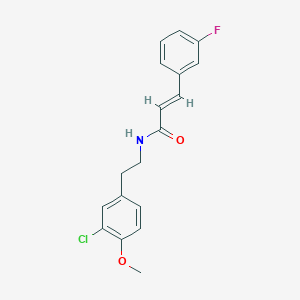
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, a fluorophenyl group, and a propenamide moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can be achieved through a multi-step process involving the following key steps:
Preparation of 3-Chloro-4-methoxyphenylacetic acid: This can be synthesized by the chlorination of 4-methoxyphenylacetic acid using thionyl chloride or phosphorus trichloride.
Formation of 3-Chloro-4-methoxyphenylacetyl chloride: The acid is then converted to the corresponding acyl chloride using reagents such as oxalyl chloride or thionyl chloride.
Amidation Reaction: The acyl chloride is reacted with 3-fluoroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxyphenyl derivative.
Reduction: Formation of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)propanamide.
Substitution: Formation of N-(2-(3-substituted-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide.
Applications De Recherche Scientifique
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(4-fluorophenyl)-2-propenamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-chlorophenyl)-2-propenamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-methoxyphenyl)-2-propenamide
Uniqueness
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific combination of chloro, methoxy, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
853355-86-9 |
|---|---|
Formule moléculaire |
C18H17ClFNO2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
(E)-N-[2-(3-chloro-4-methoxyphenyl)ethyl]-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17ClFNO2/c1-23-17-7-5-14(12-16(17)19)9-10-21-18(22)8-6-13-3-2-4-15(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,22)/b8-6+ |
Clé InChI |
LAIABSJHRBGPLO-SOFGYWHQSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)F)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


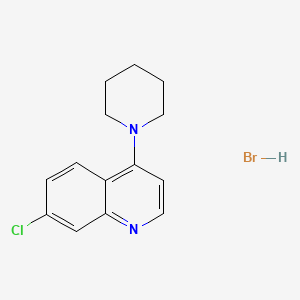
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
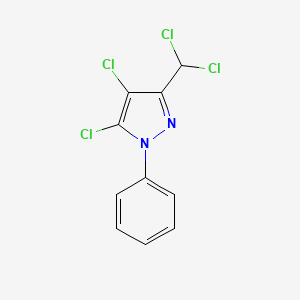
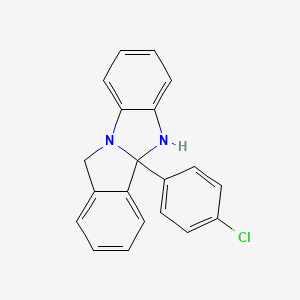
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
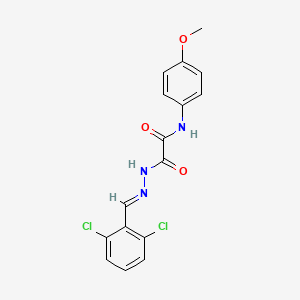
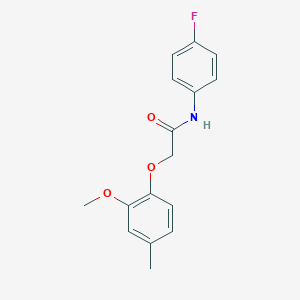

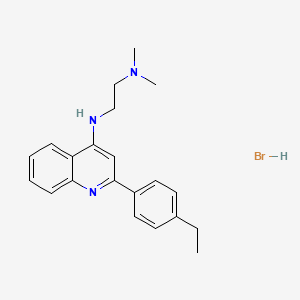
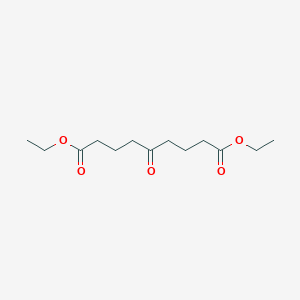
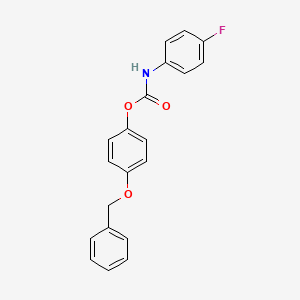
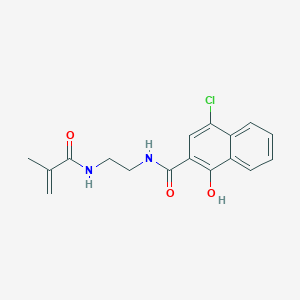
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

